Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate
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Overview
Description
The compound “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate” is an ester derived from a dichlorophenyl carboxylic acid and an alcohol. The “ethyl” part of the name suggests the presence of an ethyl group (-CH2CH3), and “6-oxohexanoate” indicates a six-carbon chain with a ketone functional group at the sixth position .
Molecular Structure Analysis
The molecular structure of this compound would include a six-carbon chain (hexanoate) with a ketone functional group (=O) and an ethyl group attached to one end of the chain. The 2,5-dichlorophenyl group would be attached to the sixth carbon of the chain .Chemical Reactions Analysis
In general, esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate” might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate”, factors such as the presence of the dichlorophenyl group, the ketone, and the ester could influence its properties .Scientific Research Applications
Synthesis of Biotin
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate has been utilized in the regioselective chlorination of a methyl group in related compounds, contributing to the synthesis of biotin (vitamin H). This approach marks the first instance of such a reaction, paving the way for new methods in vitamin synthesis (Zav’yalov et al., 2006).
Preparation of α-Lipoic Acid
Research has demonstrated the synthesis of alkyl 6-chloro-3-oxohexanoates, including ethyl esters, and their reduction using bakers' yeast. This process is significant in the preparation of (R)-(+)-α-lipoic acid, an important cofactor in biochemical processes (Gopalan & Jacobs, 1990).
Advanced Oxidation Processes in Wastewater Treatment
Studies involving the mineralization of 2,4-D by advanced oxidation processes have identified transient products related to ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate. This research is crucial for understanding the breakdown of pollutants in wastewater treatment (Sun & Pignatello, 1993).
Synthesis of Statin Precursors
The compound has been employed in the large-scale preparation of intermediates crucial for the synthesis of statins, drugs widely used to lower cholesterol levels. This involves improved synthesis methods starting from malic acid (Tararov et al., 2006).
Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates
Research has focused on the efficient synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate. This synthesis is notable for its high regioselectivity and reduction in reaction times (Machado et al., 2011).
Future Directions
properties
IUPAC Name |
ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)11-9-10(15)7-8-12(11)16/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXJTDHCXJDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645752 |
Source
|
Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |
CAS RN |
898778-14-8 |
Source
|
Record name | Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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